molecular formula C27H22N4O6 B6061446 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6061446
M. Wt: 498.5 g/mol
InChI Key: JAJAXWAPMVWHQG-UHFFFAOYSA-N
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Description

1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of multiple chromenyl groups, which are known for their diverse biological activities

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-1-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O6/c1-14-10-24(32)36-22-12-17(4-6-19(14)22)28-26(34)16(3)31-9-8-21(30-31)27(35)29-18-5-7-20-15(2)11-25(33)37-23(20)13-18/h4-13,16H,1-3H3,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJAXWAPMVWHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)C(C)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the chromenyl intermediate: This involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ylamine with appropriate reagents to form the chromenyl intermediate.

    Coupling with pyrazole: The chromenyl intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chromenyl and pyrazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets. The chromenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole moiety may also contribute to the compound’s biological effects by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl structure and exhibit similar biological activities.

    Pyrazole carboxamides: Compounds with similar pyrazole and carboxamide structures.

Uniqueness: 1-{1-METHYL-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of chromenyl and pyrazole moieties, which may result in synergistic biological effects. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

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